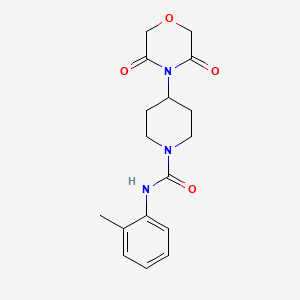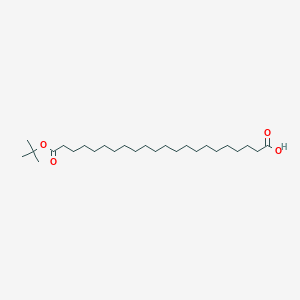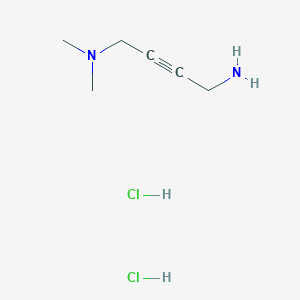![molecular formula C13H14ClN3O B2360492 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide CAS No. 2411254-98-1](/img/structure/B2360492.png)
2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide, also known as CK-869, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. It is a small molecule inhibitor of the protein kinase CK2, which is known to play a crucial role in cell growth and proliferation. In
作用機序
2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide works by inhibiting the activity of CK2, which is a protein kinase that regulates many cellular processes, including cell growth, proliferation, and survival. CK2 is known to be overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide has been found to bind to the ATP-binding site of CK2 and block its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In addition, 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases, such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. It has also been found to be effective at low concentrations, which reduces the risk of off-target effects. However, 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are many potential future directions for research on 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide. One area of interest is the development of new analogs with improved pharmacological properties, such as better solubility and bioavailability. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and infectious diseases. Finally, the combination of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide with other cancer drugs may provide a promising strategy for improving cancer treatment outcomes.
合成法
The synthesis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide involves a multi-step process that starts with the reaction of 4-methylquinazoline-2-carbaldehyde with 2-chloro-N-propylpropanamide in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product. The overall yield of the synthesis method is around 20%, and the purity of the compound is typically above 95%.
科学的研究の応用
2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide has been extensively studied for its potential applications in cancer treatment. CK2 is known to be overexpressed in many types of cancer, and its inhibition has been shown to have anti-cancer effects. 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide has been found to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to enhance the efficacy of other cancer drugs, such as cisplatin and doxorubicin.
特性
IUPAC Name |
2-chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8(14)13(18)15-7-12-16-9(2)10-5-3-4-6-11(10)17-12/h3-6,8H,7H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJACBAZQNZYRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CNC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-oxo-3-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2360414.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)

![2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2360419.png)





![7-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2360430.png)